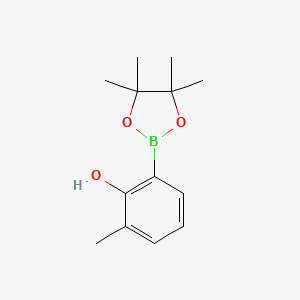

2-Hydroxy-3-methylphenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

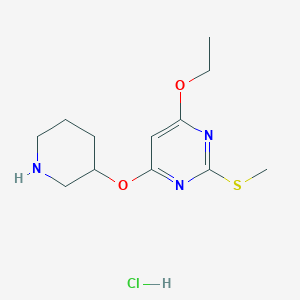

2-Hydroxy-3-methylphenylboronic acid pinacol ester is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol . It has a molecular weight of 234.1 .Chemical Reactions Analysis

Boronic esters like this compound are highly valuable building blocks in organic synthesis . They are used in various reactions such as Suzuki–Miyaura cross-coupling, inverse-electron-demand Diels-Alder reaction, Simmons-Smith cyclopropanation reaction, polyene cyclization, stereoselective aldol reactions, Grubbs cross-metathesis reaction, intramolecular Suzuki-Miyaura reaction, Stereoselective cross-metathesis, dipolar cycloaddition, iodosulfonylation, asymmetric conjugate addition and intramolecular hydroacylation .Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.1 . It is a solid at room temperature and should be stored at temperatures between 2-8°C . It has a refractive index of 1.502 and a density of 1.028 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Phosphorescence Properties

- Phosphorescence at Room Temperature : Arylboronic esters, including phenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence. This is significant as it challenges the general notion that heavy atoms or carbonyl groups are necessary for efficient phosphorescence in organic molecules (Shoji et al., 2017).

Chemical Synthesis Applications

- Cross-Coupling Reactions : Arylboronic acid pinacol esters are used in palladium-catalyzed cross-coupling reactions, such as the synthesis of unsymmetrical 1,3-dienes (Takagi et al., 2002).

- Allylic Arylation : These compounds are also utilized in allylic arylation processes, producing 1,3-diarylpropene derivatives (Watanabe et al., 2014).

Polymer Synthesis and Applications

- Hydrogen Peroxide-Cleavable Polymers : Phenylboronic acid pinacol ester is used in the synthesis of H2O2-cleavable poly(ester-amide)s, which have potential applications as H2O2-responsive delivery vehicles (Cui et al., 2017).

- π-Conjugated Polymers : It plays a role in the synthesis of boronate-terminated π-conjugated polymers, which can be used in electronic applications (Nojima et al., 2016).

Other Applications

- Catalytic Reactions : Arylboronic acid pinacol esters are involved in various catalytic reactions, like enantioselective allylic substitutions (Jung & Hoveyda, 2012).

- Hydrolysis Studies : Research on the hydrolysis of phenylboronic pinacol esters at physiological pH is crucial for their use in pharmacological applications (Achilli et al., 2013).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Zukünftige Richtungen

While specific future directions for 2-Hydroxy-3-methylphenylboronic acid pinacol ester are not available, boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Therefore, future research may focus on these areas.

Wirkmechanismus

Target of Action

The primary target of 2-Hydroxy-3-methylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a variety of cyclic and acyclic organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the compound is known to be more stable under mild and functional group tolerant reaction conditions . Additionally, the compound’s action can be influenced by the presence of other reagents in the reaction environment .

Eigenschaften

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPMAZPUYCEWDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-cyanospiro[2.4]heptane-1-carboxylate](/img/structure/B2961424.png)

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![N-[(2,6-difluorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2961429.png)

![1-((4-isopropylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2961433.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2961436.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2961445.png)